6-Methoxy-2,3-dihydro-1H-inden-1-amine
Overview
Description
6-Methoxy-2,3-dihydro-1H-inden-1-amine is an organic compound with a unique structure that includes a methoxy group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 6-methoxyindanone with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually include a solvent like methanol or ethanol and may require heating to reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler indane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-methoxyindanone, while reduction can yield 2,3-dihydro-1H-inden-1-amine .
Scientific Research Applications
6-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurodegenerative diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets in the body. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter systems and other biological pathways .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
2,3-Dihydro-1H-inden-1-amine: Lacks the methoxy group, making it less polar and potentially less reactive in certain contexts.
6-Methoxyindanone: Precursor to 6-Methoxy-2,3-dihydro-1H-inden-1-amine, with a ketone group instead of an amine.
Uniqueness
This compound is unique due to the presence of both a methoxy group and an amine group on the indane backbone.
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432785 | |
Record name | 6-Methoxy-1-Indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-81-5 | |
Record name | 6-Methoxy-1-Indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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